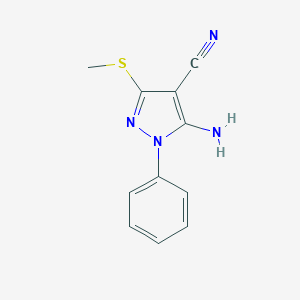

5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-amino-3-methylsulfanyl-1-phenylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4S/c1-16-11-9(7-12)10(13)15(14-11)8-5-3-2-4-6-8/h2-6H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIOQJYJHSDCILE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN(C(=C1C#N)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353099 | |

| Record name | 5-Amino-3-(methylsulfanyl)-1-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59334-11-1 | |

| Record name | 5-Amino-3-(methylsulfanyl)-1-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the One-Pot Synthesis of 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of the novel heterocyclic compound 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile, a molecule of significant interest in medicinal chemistry and drug discovery. The guide provides a comprehensive overview of the most pertinent synthetic routes, detailed experimental protocols, and a comparative analysis of reaction efficiencies.

Introduction

The pyrazole scaffold is a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities. The specific substitution pattern of this compound makes it a promising candidate for further investigation in various drug discovery programs. This document outlines a robust and efficient synthetic strategy for its preparation.

Primary Synthetic Pathway

The most direct and efficient synthesis of this compound is a two-component condensation reaction between (bis(methylthio)methylene)malononitrile and phenylhydrazine . This method offers high regioselectivity and typically proceeds in good yields.

A plausible reaction mechanism involves an initial nucleophilic attack of the phenylhydrazine on the electron-deficient carbon of the ketene dithioacetal, followed by an intramolecular cyclization with the elimination of methanethiol to form the stable pyrazole ring.[1]

Experimental Protocols

Synthesis of Intermediate: (bis(methylthio)methylene)malononitrile

This protocol is adapted from a reported literature procedure.

Materials:

-

Malononitrile

-

Carbon disulfide (CS₂)

-

Potassium carbonate (K₂CO₃)

-

Methyl iodide (CH₃I)

-

Tetrabutylammonium bromide

-

Dimethylformamide (DMF)

-

Dichloromethane

-

Hexane

-

Ethyl acetate

Procedure:

-

A suspension of potassium carbonate (8.37 g, 60.55 mmol) in DMF (25 mL) is treated with malononitrile (4.0 g, 60.55 mmol).

-

The mixture is cooled to 0°C, and carbon disulfide (3.6 mL, 66.6 mmol) is added dropwise.

-

The resulting yellow suspension is stirred at 20°C for 10 minutes.

-

Methyl iodide (7.6 mL, 121.1 mmol) and tetrabutylammonium bromide (4 g, 10 mmol) are then added over 30 minutes.

-

The reaction mixture is stirred for 2 hours at 50°C, and subsequently for an additional 24 to 48 hours at room temperature. The reaction progress is monitored by TLC (ethyl acetate:hexane, 2:98).

-

Upon completion, the mixture is diluted with water (200 mL) and extracted with dichloromethane (4 x 200 mL).

-

The combined organic layers are washed with brine (100 mL), dried over MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel chromatography (hexane/ethyl acetate, 10:0 to 9.5:0.5 v/v) to yield 2-[(bis-methylthio)methylene]malononitrile.

Synthesis of this compound

Materials:

-

(bis(methylthio)methylene)malononitrile

-

Phenylhydrazine

-

Ethanol

Procedure:

-

A solution of (bis(methylthio)methylene)malononitrile (1 mmol) in ethanol is prepared.

-

To this solution, phenylhydrazine (1 mmol) is added.

-

The reaction mixture is heated to reflux and the progress is monitored by TLC.

-

Upon completion of the reaction, the mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The solid is washed with cold ethanol and dried under vacuum to afford this compound.

Data Presentation

Characterization Data for this compound

| Property | Value | Reference |

| CAS Number | 59334-11-1 | [2] |

| Molecular Formula | C₁₁H₁₀N₄S | [2] |

| Molecular Weight | 230.29 g/mol | [2] |

| FTIR Spectrum | Available | [3] |

| ¹H NMR Spectrum | Available | [3] |

| ¹³C NMR Spectrum | Available | [3] |

| UV-Vis Spectrum | Available | [3] |

Comparative Data for One-Pot Syntheses of Analogous 5-Aminopyrazoles

While a direct one-pot synthesis for the title compound from simple starting materials is not widely reported, the following table summarizes the efficiency of common one-pot, three-component syntheses of structurally related 5-aminopyrazoles. These reactions typically involve an aldehyde, malononitrile, and a hydrazine derivative.[4][5]

| Aryl Aldehyde Substituent | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| 4-Chloro | LDH@PTRMS@DCMBA@CuI | H₂O/EtOH | 55 | 15 | 93 | [4][5] |

| 4-Nitro | LDH@PTRMS@DCMBA@CuI | H₂O/EtOH | 55 | 20 | 90 | [4][5] |

| 4-Methoxy | LDH@PTRMS@DCMBA@CuI | H₂O/EtOH | 55 | 25 | 88 | [4][5] |

| Unsubstituted | LDH@PTRMS@DCMBA@CuI | H₂O/EtOH | 55 | 27 | 85 | [4][5] |

| 4-Chloro | None | H₂O/EtOH | Room Temp | - | High |

Visualizations

Reaction Pathway and Workflow

The following diagrams illustrate the synthetic pathway and the general experimental workflow.

References

- 1. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. rsc.org [rsc.org]

- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Catalyst-Free Synthesis of 5-Aminopyrazole-4-carbonitriles: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of catalyst-free methodologies for the synthesis of 5-aminopyrazole-4-carbonitriles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The document details efficient and environmentally benign synthetic protocols, moving away from traditional catalyzed reactions to simpler, more sustainable approaches. The information presented is intended to be a valuable resource for researchers and professionals involved in synthetic organic chemistry and pharmaceutical development.

Introduction

5-Aminopyrazole-4-carbonitriles are versatile building blocks in the synthesis of a wide range of biologically active molecules. The pyrazole moiety is a common scaffold in many marketed drugs.[1] Traditionally, the synthesis of these compounds has often relied on catalysts, which can introduce issues of cost, toxicity, and product contamination. The development of catalyst-free synthetic routes is therefore a significant advancement, offering advantages in terms of operational simplicity, cost-effectiveness, and environmental friendliness.[1] This guide focuses on two primary catalyst-free approaches: a two-component reaction of benzylidene malononitriles with hydrazines and a one-pot, three-component reaction of aromatic aldehydes, malononitrile, and hydrazines.

Two-Component Catalyst-Free Synthesis in Water

An efficient and environmentally friendly catalyst-free synthesis of 5-aminopyrazole-4-carbonitriles involves the reaction of substituted benzylidene malononitriles with phenylhydrazine in water at room temperature.[1][2] This method offers excellent yields and a simple work-up procedure, with the product often precipitating directly from the reaction mixture.[1][2]

General Reaction Scheme

Caption: Two-component synthesis of 5-aminopyrazole-4-carbonitriles.

Experimental Protocol

The following is a general procedure for the synthesis of 5-amino-3-(substituted phenyl)-1-phenyl-1H-pyrazole-4-carbonitriles:

-

To a round-bottom flask containing 10 mL of distilled water, add the appropriate substituted benzylidene malononitrile (1 mmol).

-

To this suspension, add phenylhydrazine (0.108 g, 1 mmol).

-

Stir the resulting turbid reaction mixture vigorously using a magnetic stirrer at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (6:4, v/v) mobile phase.

-

Upon completion of the reaction, the solid precipitate is collected by vacuum filtration.

-

Wash the collected solid with distilled water and dry.

-

The crude product can be further purified by recrystallization from ethanol to afford the pure 5-aminopyrazole-4-carbonitrile derivative.[1]

Quantitative Data Summary

The efficiency of this catalyst-free method is demonstrated by the high yields and short reaction times for a variety of substituted benzylidene malononitriles.

| Entry | Substituent (R) | Time (min) | Yield (%) |

| 1 | 4-NO₂ | 10 | 95 |

| 2 | 4-Cl | 15 | 92 |

| 3 | 4-Br | 15 | 90 |

| 4 | 4-F | 20 | 88 |

| 5 | 4-OCH₃ | 30 | 85 |

| 6 | 4-CH₃ | 30 | 86 |

| 7 | 2-Cl | 25 | 89 |

| 8 | 2-NO₂ | 12 | 93 |

| 9 | H | 25 | 87 |

Table adapted from data presented in the study by Koli and Gore (2023).[2][3]

One-Pot, Three-Component Catalyst-Free Synthesis

A catalyst-free, one-pot, three-component synthesis provides another efficient route to 5-aminopyrazole-4-carbonitriles. This method involves the reaction of an aromatic aldehyde, a malono derivative (e.g., malononitrile), and a phenylhydrazine derivative in a green solvent system like water or ethanol at room temperature.[4][5]

General Reaction Scheme

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of the heterocyclic compound 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile. This document outlines the spectral data in a clear, tabular format, details the experimental protocols for acquiring such data, and presents a logical visualization of the molecular structure for NMR signal assignment.

Molecular Structure and NMR Data

Table 1: ¹H NMR Spectral Data Summary (Predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -NH₂ | 5.0 - 7.0 | Broad Singlet | 2H | - |

| Phenyl-H (ortho) | 7.6 - 7.8 | Multiplet | 2H | - |

| Phenyl-H (meta, para) | 7.3 - 7.5 | Multiplet | 3H | - |

| -S-CH₃ | 2.4 - 2.6 | Singlet | 3H | - |

Table 2: ¹³C NMR Spectral Data Summary (Predicted)

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (Nitrile) | 115 - 120 |

| Quaternary C (C-CN) | 90 - 100 |

| Phenyl C (ipso) | 138 - 142 |

| Phenyl C (ortho) | 120 - 125 |

| Phenyl C (meta) | 128 - 130 |

| Phenyl C (para) | 125 - 128 |

| Pyrazole C-NH₂ | 150 - 155 |

| Pyrazole C-S | 145 - 150 |

| -S-CH₃ | 15 - 20 |

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental for accurate structural analysis. The following protocols provide a general framework for obtaining ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices for pyrazole derivatives include Deuterated Dimethyl Sulfoxide (DMSO-d₆) and Deuterated Chloroform (CDCl₃). DMSO-d₆ is often preferred for compounds with exchangeable protons like amines, as it can slow down the exchange rate.

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the solvent for referencing the chemical shifts (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

¹H NMR Spectroscopy:

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 16-64 scans are typically sufficient.

-

Spectral Width: A range of -2 to 12 ppm is generally adequate.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Spectroscopy:

-

Pulse Sequence: A proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

-

Number of Scans: This will be significantly higher than for ¹H NMR, typically ranging from 1024 to 4096 scans, depending on the sample concentration.

-

Spectral Width: A range of 0 to 200 ppm is standard.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

Visualization of Molecular Structure and NMR Logic

To aid in the assignment of NMR signals, a clear understanding of the molecular structure and the electronic environment of each atom is essential. The following diagram, generated using Graphviz, illustrates the structure of this compound with key atoms labeled, providing a visual reference for the data presented in the tables.

Caption: Molecular structure of the target compound.

This guide serves as a foundational resource for the NMR analysis of this compound. For definitive structural confirmation, it is always recommended to acquire experimental data on a purified sample and consider two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous signal assignments.

FT-IR Spectroscopic Analysis of 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of the heterocyclic compound 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile. This pyrazole derivative is of interest in medicinal chemistry and drug development due to the diverse biological activities associated with the pyrazole scaffold. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for its synthesis and spectroscopic analysis, and a visual representation of the experimental workflow.

Data Presentation: FT-IR Spectral Data

While a dedicated FT-IR spectrum for this compound is cataloged, specific peak data is not publicly available. However, the FT-IR data for the structurally analogous compound, 5-amino-3-(p-tolyl)-1-phenyl-1H-pyrazole-4-carbonitrile, provides valuable representative information. The expected vibrational modes for the title compound are interpreted based on this related structure and established infrared spectroscopy correlation tables.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| 3460, 3422, 3351 | N-H stretching vibrations (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 3172 | C-H stretching (aromatic) | Phenyl Ring |

| 3036 | C-H stretching (aromatic) | Phenyl Ring |

| 2930 | C-H stretching (aliphatic) | Methylthio (-S-CH₃) |

| 2225 | C≡N stretching | Nitrile (-CN) |

| 1650 | N-H bending (scissoring) | Primary Amine (-NH₂) |

| 1605, 1588, 1577 | C=C stretching (in-ring) | Pyrazole and Phenyl Rings |

| 1451 | C-H bending (asymmetric) | Methylthio (-S-CH₃) |

| 1414 | C-N stretching | Aromatic Amine |

| 1376 | C-H bending (symmetric) | Methylthio (-S-CH₃) |

| 1222 | C-S stretching | Methylthio (-S-CH₃) |

| 1192 | C-N stretching | Phenyl-N Bond |

| 939, 815 | C-H out-of-plane bending | Phenyl Ring |

| 615, 521 | Ring bending and deformation | Pyrazole and Phenyl Rings |

Note: The presented wavenumber data is for 5-amino-3-(p-tolyl)-1-phenyl-1H-pyrazole-4-carbonitrile and serves as a close approximation for the title compound.[1]

Experimental Protocols

The synthesis of 5-amino-3-(substituted)-1-phenyl-1H-pyrazole-4-carbonitriles can be achieved through a multi-component reaction. The following is a generalized protocol that can be adapted for the synthesis of this compound.

Synthesis of this compound

Materials:

-

Phenylhydrazine

-

(Methylthio)acetaldehyde (or a suitable precursor)

-

Malononitrile

-

Ethanol (solvent)

-

Catalyst (e.g., a layered double hydroxide-supported copper catalyst)[1][2]

-

Round-bottom flask

-

Magnetic stirrer and hotplate

-

Reflux condenser

-

Thin-layer chromatography (TLC) apparatus

-

Ethyl acetate and n-hexane (for TLC)

Procedure:

-

In a round-bottom flask, a mixture of phenylhydrazine (1 mmol), a suitable precursor for the methylthio group at the 3-position, and malononitrile (1 mmol) is prepared.

-

A catalytic amount of a suitable catalyst is added to the reaction mixture.[1][2]

-

The mixture is dissolved in a suitable solvent, such as ethanol or an ethanol/water mixture.[1][2]

-

The reaction mixture is stirred at a moderately elevated temperature (e.g., 55 °C) under reflux.[1][2]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mixture of n-hexane and ethyl acetate as the eluent.[1][2]

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The solid product is collected by filtration, washed with cold ethanol, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol to obtain the pure this compound.

FT-IR Spectroscopic Analysis

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

KBr (Potassium Bromide) powder (spectroscopic grade)

-

Agate mortar and pestle

-

Hydraulic press for pellet preparation

Procedure:

-

A small amount of the dried, purified product (approximately 1-2 mg) is mixed with about 100-200 mg of dry KBr powder in an agate mortar.

-

The mixture is ground to a very fine powder to ensure uniform dispersion of the sample in the KBr matrix.

-

The powdered mixture is then transferred to a die and pressed under high pressure using a hydraulic press to form a thin, transparent KBr pellet.

-

The KBr pellet is placed in the sample holder of the FT-IR spectrometer.

-

A background spectrum of the empty sample holder is recorded.

-

The FT-IR spectrum of the sample is then recorded over a suitable wavenumber range (typically 4000-400 cm⁻¹).

-

The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Mandatory Visualization

The following diagram illustrates the generalized experimental workflow for the synthesis and subsequent FT-IR analysis of this compound.

Caption: Experimental workflow for synthesis and FT-IR analysis.

References

Mass Spectrometry of 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound of interest in pharmaceutical and chemical research. This document outlines a proposed fragmentation pathway, presents key mass spectral data in a structured format, and offers a comprehensive experimental protocol for its analysis.

Introduction

This compound, with a molecular weight of 230.29 g/mol , is a substituted pyrazole derivative. The structural complexity and the presence of various functional groups, including an amino group, a methylthio group, a phenyl ring, and a nitrile group, lead to a characteristic fragmentation pattern under mass spectrometric analysis. Understanding this fragmentation is crucial for its identification and structural elucidation in various experimental settings.

Proposed Mass Spectral Fragmentation

The molecular ion ([M]⁺˙) is expected to be observed at an m/z of 230. Subsequent fragmentation is likely to proceed through several key pathways, including the loss of the methylthio group, cleavage of the phenyl ring, and fragmentation involving the nitrile and amino substituents.

A summary of the proposed major fragments and their mass-to-charge ratios (m/z) is presented in the table below.

| Proposed Fragment Ion | Structure | m/z (Proposed) | Notes |

| [M]⁺˙ | This compound | 230 | Molecular Ion |

| [M - CH₃]⁺ | Loss of a methyl radical from the methylthio group | 215 | |

| [M - SCH₃]⁺ | Loss of the methylthio radical | 183 | |

| [C₆H₅N₂]⁺ | Phenyl diazonium ion | 105 | Cleavage of the pyrazole ring |

| [C₆H₅]⁺ | Phenyl cation | 77 | Loss of N₂ from the phenyl diazonium ion |

| [M - HCN]⁺˙ | Loss of hydrogen cyanide from the nitrile group | 203 |

Experimental Protocol for Mass Spectrometric Analysis

This section provides a detailed methodology for the mass spectrometric analysis of this compound.

3.1. Sample Preparation

-

Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane).

-

Vortex the solution to ensure complete dissolution.

-

If necessary, dilute the sample to a final concentration of approximately 10-100 µg/mL for direct infusion analysis.

3.2. Mass Spectrometry Conditions

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.

-

Ionization Source: Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, a standard 70 eV electron energy is typically used.

-

Ionization Mode: Positive ion mode.

-

Mass Range: Scan from m/z 50 to 300 to ensure detection of the molecular ion and all significant fragments.

-

Inlet System: For EI, a direct insertion probe or a gas chromatography (GC) interface can be used. For ESI, direct infusion via a syringe pump at a flow rate of 5-10 µL/min is appropriate.

-

Collision Energy (for MS/MS): If tandem mass spectrometry is performed to confirm fragmentation pathways, a collision energy ramp (e.g., 10-40 eV) should be applied to induce fragmentation of the precursor ion.

3.3. Data Acquisition and Analysis

-

Acquire the mass spectrum of the sample.

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern and compare the observed m/z values with the proposed fragments in the table above.

-

Utilize the instrument's software to calculate the elemental composition of the molecular ion and key fragment ions to confirm their identities.

Visualization of Proposed Fragmentation Pathway

The following diagram, generated using Graphviz, illustrates the proposed fragmentation pathway of this compound under electron ionization.

Caption: Proposed EI fragmentation of this compound.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. The proposed fragmentation pathways and experimental protocols serve as a valuable resource for researchers in the fields of analytical chemistry, medicinal chemistry, and drug discovery. Experimental verification is recommended to confirm the proposed fragmentation patterns.

physical and chemical properties of 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of the heterocyclic compound 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile. The information is curated for professionals in research and drug development, with a focus on data presentation, experimental protocols, and logical relationships.

Core Physical and Chemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Source |

| CAS Number | 59334-11-1 | --INVALID-LINK-- |

| Molecular Formula | C₁₁H₁₀N₄S | --INVALID-LINK-- |

| Molecular Weight | 230.29 g/mol | --INVALID-LINK-- |

| Melting Point | Not explicitly available in the searched literature. However, related compounds such as 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile have a melting point in the range of 147-151 °C.[1] | N/A |

| Solubility | Not explicitly available in the searched literature. The related compound 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile is slightly soluble in water and soluble in organic solvents like methanol, ethanol, and acetone.[1] | N/A |

| Appearance | Solid (based on related compounds)[1] | N/A |

Spectral Data

Spectroscopic data is critical for the identification and characterization of this compound. The following is a summary of available spectral information.

| Spectrum Type | Description | Source |

| ¹H NMR | Spectra available in Polysol and DMSO-d6. | --INVALID-LINK-- |

| ¹³C NMR | Spectrum available in Polysol. | --INVALID-LINK-- |

| FTIR | Transmission IR spectrum available (KBr wafer). | --INVALID-LINK-- |

| UV-Vis | Spectrum available in Methanol. | --INVALID-LINK-- |

Synthesis and Purification

The synthesis of this compound can be inferred from established methods for the synthesis of related 5-aminopyrazole derivatives. The most probable synthetic route involves the condensation of phenylhydrazine with a suitable malononitrile derivative.

Proposed Synthetic Pathway

The logical workflow for the synthesis is outlined below.

Experimental Protocol (General Procedure for Analogs)

The following is a generalized experimental protocol based on the synthesis of similar 5-aminopyrazole-4-carbonitrile derivatives. This should be adapted and optimized for the specific synthesis of the target compound.

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenylhydrazine (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Reagents : To the stirred solution, add (bis(methylthio)methylene)malononitrile (1 equivalent).

-

Reaction Conditions : Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup : After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification : The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound.

Biological Activity

While the broader class of pyrazole derivatives is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, specific biological data for this compound is not extensively documented in the currently available literature.[1]

Potential Therapeutic Areas

Based on the activities of structurally related compounds, potential areas of investigation for this molecule could include:

-

Antimicrobial Activity : Many pyrazole derivatives have shown efficacy against various bacterial and fungal strains.

-

Anti-inflammatory Activity : Some pyrazole-based compounds are known to exhibit anti-inflammatory properties.

-

Enzyme Inhibition : The pyrazole scaffold is present in many enzyme inhibitors, suggesting this compound could be explored for similar activities.[1]

Due to the lack of specific information on the biological targets and signaling pathways of this compound, a signaling pathway diagram cannot be provided at this time. Further research is required to elucidate its mechanism of action and potential therapeutic applications.

Summary

This compound is a heterocyclic compound with potential for further investigation in drug discovery and development. This guide provides a foundational understanding of its synthesis and physicochemical properties based on available data for the compound and its structural analogs. The significant gap in the understanding of its specific biological activity and mechanism of action presents an opportunity for future research endeavors.

References

The Core Mechanism of Multicomponent Pyrazole Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a cornerstone of medicinal chemistry, forming the structural core of a wide array of pharmaceuticals, including analgesics, anti-inflammatory agents, and anticancer drugs.[1][2] Their prevalence in drug discovery is a testament to their versatile biological activities and favorable physicochemical properties. Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex pyrazole derivatives.[3] By combining three or more starting materials in a single synthetic operation, MCRs offer significant advantages in terms of atom economy, operational simplicity, and reduced waste generation, aligning with the principles of green chemistry.[3] This technical guide provides a comprehensive overview of the core reaction mechanisms involved in the multicomponent synthesis of pyrazoles, supplemented with detailed experimental protocols, quantitative data, and mechanistic diagrams.

Core Reaction Mechanisms

The multicomponent synthesis of pyrazoles typically proceeds through a cascade of reactions, initiated by the formation of a key intermediate, which then undergoes cyclization and subsequent aromatization to yield the final pyrazole product. The most common MCRs for pyrazole synthesis are three-component and four-component reactions.

Three-Component Synthesis of Pyrazoles

The classical and most widely employed three-component synthesis of pyrazoles involves the reaction of a hydrazine derivative, a 1,3-dicarbonyl compound, and an aldehyde or ketone.[4][5][6] The reaction mechanism can be broadly understood as a sequence of condensation, cyclization, and dehydration/aromatization steps.

A prominent pathway in three-component pyrazole synthesis involves an initial Knoevenagel condensation. This reaction typically occurs between an aldehyde and an active methylene compound, such as a β-ketoester or malononitrile, in the presence of a basic catalyst.[7][8][9] The resulting α,β-unsaturated carbonyl compound then serves as a key intermediate.

Mechanism Pathway:

-

Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation of an aldehyde with a 1,3-dicarbonyl compound to form an α,β-unsaturated intermediate.

-

Michael Addition: The hydrazine then acts as a nucleophile and undergoes a Michael addition to the α,β-unsaturated system.

-

Cyclization and Dehydration: Intramolecular cyclization occurs through the nucleophilic attack of the second nitrogen atom of the hydrazine onto one of the carbonyl groups, followed by dehydration to form a pyrazoline intermediate.

-

Aromatization: The pyrazoline intermediate subsequently undergoes oxidative aromatization to yield the final substituted pyrazole. In many cases, atmospheric oxygen can serve as the oxidant.[8]

// Nodes Reactants [label="Aldehyde (R1-CHO)\n+ 1,3-Dicarbonyl (R2-CO-CH2-CO-R3)\n+ Hydrazine (R4-NH-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Knoevenagel_Intermediate [label="α,β-Unsaturated Carbonyl\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Michael_Adduct [label="Michael Adduct", fillcolor="#FBBC05", fontcolor="#202124"]; Pyrazoline [label="Pyrazoline Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Pyrazole_Product [label="Substituted Pyrazole", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> Knoevenagel_Intermediate [label=" Knoevenagel\n Condensation ", color="#4285F4"]; Knoevenagel_Intermediate -> Michael_Adduct [label=" Michael Addition\n (Hydrazine) ", color="#4285F4"]; Michael_Adduct -> Pyrazoline [label=" Intramolecular\n Cyclization &\n Dehydration ", color="#4285F4"]; Pyrazoline -> Pyrazole_Product [label=" Oxidative\n Aromatization ", color="#EA4335"]; } .enddot Caption: Three-component pyrazole synthesis via Knoevenagel condensation.

Another common pathway begins with the formation of a hydrazone.

Mechanism Pathway:

-

Hydrazone Formation: The aldehyde or ketone reacts with the hydrazine to form a hydrazone intermediate.

-

Enolate Formation: The 1,3-dicarbonyl compound forms an enolate in the presence of a catalyst.

-

Nucleophilic Attack and Cyclization: The enolate attacks the hydrazone, leading to an intermediate that undergoes intramolecular cyclization.

-

Dehydration and Aromatization: The cyclized intermediate eliminates water and aromatizes to the stable pyrazole ring.

// Nodes Reactants [label="Aldehyde/Ketone (R1-CO-R2)\n+ 1,3-Dicarbonyl (R3-CO-CH2-CO-R4)\n+ Hydrazine (R5-NH-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrazone [label="Hydrazone\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclic_Intermediate [label="Cyclic Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Pyrazole_Product [label="Substituted Pyrazole", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> Hydrazone [label=" Condensation ", color="#4285F4"]; Hydrazone -> Cyclic_Intermediate [label=" Nucleophilic Attack\n by Enolate & Cyclization ", color="#4285F4"]; Cyclic_Intermediate -> Pyrazole_Product [label=" Dehydration &\n Aromatization ", color="#EA4335"]; } .enddot Caption: Three-component pyrazole synthesis via a hydrazone intermediate.

Four-Component Synthesis of Pyrazoles

Four-component reactions allow for the creation of more complex and diverse pyrazole derivatives in a single step. A common example is the synthesis of dihydropyrano[2,3-c]pyrazoles from an aldehyde, malononitrile, a β-ketoester, and a hydrazine.[10][11]

Mechanism Pathway:

-

Pyrazolone Formation: The β-ketoester and hydrazine react to form a 5-pyrazolone intermediate. This is a crucial step that sets the stage for the subsequent reactions.[12]

-

Knoevenagel Condensation: Concurrently, the aldehyde and malononitrile undergo a Knoevenagel condensation to produce an arylidene malononitrile.[12]

-

Michael Addition: The 5-pyrazolone intermediate, acting as a nucleophile, attacks the arylidene malononitrile via a Michael addition.

-

Cyclization and Tautomerization: The resulting adduct undergoes intramolecular cyclization, followed by tautomerization to yield the final, stable dihydropyrano[2,3-c]pyrazole.

// Nodes Reactants1 [label="β-Ketoester\n+ Hydrazine", fillcolor="#F1F3F4", fontcolor="#202124"]; Reactants2 [label="Aldehyde\n+ Malononitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; Pyrazolone [label="5-Pyrazolone\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Arylidene_Malononitrile [label="Arylidene Malononitrile", fillcolor="#FBBC05", fontcolor="#202124"]; Michael_Adduct [label="Michael Adduct", fillcolor="#FBBC05", fontcolor="#202124"]; Final_Product [label="Dihydropyrano[2,3-c]pyrazole", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants1 -> Pyrazolone [label=" Condensation ", color="#4285F4"]; Reactants2 -> Arylidene_Malononitrile [label=" Knoevenagel\n Condensation ", color="#4285F4"]; Pyrazolone -> Michael_Adduct [label=" Michael\n Addition ", color="#4285F4"]; Arylidene_Malononitrile -> Michael_Adduct [color="#4285F4"]; Michael_Adduct -> Final_Product [label=" Intramolecular\n Cyclization &\n Tautomerization ", color="#EA4335"]; } .enddot Caption: Four-component synthesis of dihydropyrano[2,3-c]pyrazoles.

Quantitative Data Summary

The efficiency of multicomponent pyrazole synthesis is highly dependent on the choice of reactants, catalyst, and reaction conditions. The following tables summarize representative quantitative data from the literature.

Table 1: Three-Component Synthesis of Polysubstituted Pyrazoles [8]

| Entry | Aldehyde | 1,3-Dicarbonyl | Hydrazine | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | 4-Cl-C6H4CHO | Acetylacetone | Tosylhydrazone | Piperidinium acetate (20 mol%) | DMSO | 12 | 85 |

| 2 | 4-NO2-C6H4CHO | Acetylacetone | Tosylhydrazone | Piperidinium acetate (20 mol%) | DMSO | 12 | 89 |

| 3 | 4-MeO-C6H4CHO | Acetylacetone | Tosylhydrazone | Piperidinium acetate (20 mol%) | DMSO | 12 | 72 |

| 4 | PhCHO | Ethyl acetoacetate | Tosylhydrazone | Piperidinium acetate (20 mol%) | DMSO | 12 | 82 |

Table 2: Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles [13]

| Entry | Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) |

| 1 | 4-Cl-C6H4CHO | L-tyrosine | H2O-EtOH | 5-6 (MW) | 92 |

| 2 | 4-NO2-C6H4CHO | L-tyrosine | H2O-EtOH | 5-6 (MW) | 95 |

| 3 | 4-MeO-C6H4CHO | L-tyrosine | H2O-EtOH | 5-6 (MW) | 88 |

| 4 | PhCHO | L-tyrosine | H2O-EtOH | 5-6 (MW) | 90 |

Experimental Protocols

The following are generalized experimental protocols for the three-component and four-component synthesis of pyrazoles, based on common procedures found in the literature.[3][11]

General Protocol for Three-Component Synthesis of Pyrazoles

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Mix_Reactants [label="Combine aldehyde (1 mmol),\n1,3-dicarbonyl compound (1 mmol),\nand solvent in a round-bottom flask.", fillcolor="#FFFFFF", fontcolor="#202124"]; Add_Catalyst [label="Add catalyst (e.g., piperidine, 5-10 mol%).", fillcolor="#FFFFFF", fontcolor="#202124"]; Add_Hydrazine [label="Add hydrazine derivative (1 mmol).", fillcolor="#FFFFFF", fontcolor="#202124"]; Reaction [label="Stir the mixture at the specified temperature\n(room temperature to reflux).", fillcolor="#FFFFFF", fontcolor="#202124"]; Monitor [label="Monitor reaction progress by TLC.", fillcolor="#FFFFFF", fontcolor="#202124"]; Workup [label="Upon completion, cool the reaction mixture\nand add cold water.", fillcolor="#FFFFFF", fontcolor="#202124"]; Isolate [label="Collect the precipitated solid by filtration.", fillcolor="#FFFFFF", fontcolor="#202124"]; Purify [label="Wash the solid with a cold solvent (e.g., ethanol)\nand recrystallize if necessary.", fillcolor="#FFFFFF", fontcolor="#202124"]; Characterize [label="Characterize the product using\nFT-IR, NMR, and Mass Spectrometry.", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Mix_Reactants [color="#4285F4"]; Mix_Reactants -> Add_Catalyst [color="#4285F4"]; Add_Catalyst -> Add_Hydrazine [color="#4285F4"]; Add_Hydrazine -> Reaction [color="#4285F4"]; Reaction -> Monitor [color="#4285F4"]; Monitor -> Workup [label="Reaction Complete", color="#EA4335"]; Workup -> Isolate [color="#4285F4"]; Isolate -> Purify [color="#4285F4"]; Purify -> Characterize [color="#4285F4"]; Characterize -> End [color="#4285F4"]; } .enddot Caption: Experimental workflow for three-component pyrazole synthesis.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, the aldehyde (1 mmol), 1,3-dicarbonyl compound (1 mmol), and a suitable solvent (e.g., ethanol, 10 mL) are combined.

-

Catalyst Addition: A catalytic amount of a suitable base (e.g., piperidine, 5-10 mol%) is added to the mixture.

-

Hydrazine Addition: The hydrazine derivative (1 mmol) is then added to the reaction mixture.

-

Reaction: The mixture is stirred at the appropriate temperature (ranging from room temperature to reflux) for the required time.

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, and cold water is added to precipitate the product.

-

Isolation and Purification: The solid product is collected by filtration, washed with a cold solvent such as ethanol, and can be further purified by recrystallization.

-

Characterization: The structure of the synthesized pyrazole is confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Combine [label="Combine aldehyde (1 mmol), malononitrile (1 mmol),\nβ-ketoester (1 mmol), and hydrazine (1 mmol)\nin a suitable solvent (e.g., ethanol).", fillcolor="#FFFFFF", fontcolor="#202124"]; Add_Catalyst [label="Add catalyst (e.g., L-tyrosine, 10 mol%)\nand stir.", fillcolor="#FFFFFF", fontcolor="#202124"]; Reaction [label="Heat the reaction mixture under conventional heating\nor microwave irradiation.", fillcolor="#FFFFFF", fontcolor="#202124"]; Monitor [label="Monitor reaction progress by TLC.", fillcolor="#FFFFFF", fontcolor="#202124"]; Workup [label="After completion, cool the mixture to room temperature.", fillcolor="#FFFFFF", fontcolor="#202124"]; Isolate [label="Collect the precipitated product by filtration.", fillcolor="#FFFFFF", fontcolor="#202124"]; Purify [label="Wash the solid with cold ethanol and recrystallize.", fillcolor="#FFFFFF", fontcolor="#202124"]; Characterize [label="Characterize the product using\nFT-IR, NMR, and Mass Spectrometry.", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Combine [color="#4285F4"]; Combine -> Add_Catalyst [color="#4285F4"]; Add_Catalyst -> Reaction [color="#4285F4"]; Reaction -> Monitor [color="#4285F4"]; Monitor -> Workup [label="Reaction Complete", color="#EA4335"]; Workup -> Isolate [color="#4285F4"]; Isolate -> Purify [color="#4285F4"]; Purify -> Characterize [color="#4285F4"]; Characterize -> End [color="#4285F4"]; } .enddot Caption: Experimental workflow for four-component pyrazole synthesis.

Methodology:

-

Reaction Setup: In a suitable reaction vessel, the aldehyde (1 mmol), malononitrile (1 mmol), β-ketoester (1 mmol), hydrazine (1 mmol), and a solvent (e.g., a mixture of water and ethanol) are combined.

-

Catalyst Addition: The chosen catalyst (e.g., L-tyrosine, 10 mol%) is added to the mixture.

-

Reaction: The reaction mixture is stirred and heated. This can be achieved through conventional heating or, for accelerated reaction times, using microwave irradiation.

-

Monitoring: The reaction is monitored by TLC until the starting materials are consumed.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, which typically induces precipitation of the product.

-

Isolation and Purification: The solid product is isolated by filtration, washed with cold ethanol to remove impurities, and can be further purified by recrystallization.

-

Characterization: The final product is characterized by standard spectroscopic techniques to confirm its structure and purity.

Conclusion

Multicomponent reactions provide a highly efficient and versatile platform for the synthesis of structurally diverse pyrazole derivatives. Understanding the underlying reaction mechanisms is crucial for the rational design of novel pyrazole-based compounds with potential therapeutic applications. The three- and four-component pathways detailed in this guide, primarily involving condensation, Michael addition, and cyclization/aromatization sequences, represent the core strategies in this field. The provided experimental protocols and quantitative data offer a practical foundation for researchers and scientists in drug development to further explore and optimize these powerful synthetic methodologies.

References

- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 2. longdom.org [longdom.org]

- 3. benchchem.com [benchchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. asianpubs.org [asianpubs.org]

- 10. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. tandfonline.com [tandfonline.com]

- 12. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 13. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]

An In-Depth Technical Guide to the Core Precursors for the Synthesis of 5-Aminopyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary precursors and synthetic methodologies employed in the preparation of 5-aminopyrazole derivatives, a class of heterocyclic compounds of significant interest in the pharmaceutical and agrochemical industries.[1][2] The versatility of the 5-aminopyrazole scaffold allows for its incorporation into a wide array of biologically active molecules. This document details the most prevalent and effective synthetic routes, presenting quantitative data and experimental protocols to assist researchers in the design and execution of their synthetic strategies.

Core Synthetic Strategies and Key Precursors

The synthesis of 5-aminopyrazole derivatives predominantly relies on the cyclocondensation reaction between a binucleophilic hydrazine derivative and a suitable 1,3-dielectrophilic species. The selection of these precursors is critical in determining the substitution pattern and overall yield of the final product. The most versatile and widely employed precursors are detailed below.

β-Ketonitriles and Hydrazines

The condensation of β-ketonitriles with hydrazines stands as the most versatile and frequently utilized method for the synthesis of 5-aminopyrazoles.[1][2] The reaction proceeds through an initial nucleophilic attack of the hydrazine on the carbonyl carbon to form a hydrazone intermediate, which then undergoes intramolecular cyclization via attack of the second nitrogen atom on the nitrile carbon.[1]

General Reaction Scheme:

Figure 1: General synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines.

Experimental Protocol: Synthesis of 5-Amino-3-phenyl-1H-pyrazole

A representative protocol involves the reaction of benzoylacetonitrile (a β-ketonitrile) with hydrazine hydrate.

-

Materials: Benzoylacetonitrile, Hydrazine hydrate, Ethanol.

-

Procedure: A solution of benzoylacetonitrile (10 mmol) in ethanol (20 mL) is prepared. To this solution, hydrazine hydrate (12 mmol) is added dropwise at room temperature. The reaction mixture is then refluxed for 2-4 hours.

-

Work-up: After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the 5-amino-3-phenyl-1H-pyrazole product.

-

Quantitative Data: Yields for this type of reaction are typically high, often exceeding 80%.

| Precursor 1 | Precursor 2 | Solvent | Conditions | Yield (%) |

| Benzoylacetonitrile | Hydrazine hydrate | Ethanol | Reflux, 2-4h | >80 |

| Ethyl cyanoacetate | Phenylhydrazine | Acetic Acid | 100°C, 3h | ~75 |

| Malononitrile | Hydrazine hydrate | Water | Reflux, 1h | >90 |

Table 1: Summary of quantitative data for the synthesis of 5-aminopyrazole derivatives from various precursors.

α,β-Unsaturated Nitriles and Hydrazines

The reaction of α,β-unsaturated nitriles with hydrazines is another extensively utilized route for the synthesis of 3(5)-aminopyrazoles.[3][4] This method is particularly useful for accessing a diverse range of substituted aminopyrazoles.

Logical Workflow for Synthesis:

Figure 2: Experimental workflow for the synthesis of 5-aminopyrazoles from α,β-unsaturated nitriles.

Experimental Protocol: Synthesis from 2-(1-ethoxyethylidene)malononitrile

-

Materials: 2-(1-ethoxyethylidene)malononitrile, Hydrazine hydrate, Ethanol.

-

Procedure: 2-(1-ethoxyethylidene)malononitrile (5 mmol) is dissolved in ethanol (15 mL). Hydrazine hydrate (5.5 mmol) is added, and the mixture is stirred at room temperature for 1 hour.

-

Work-up: The resulting precipitate is filtered, washed with diethyl ether, and dried to yield the 5-amino-3-methyl-1H-pyrazole-4-carbonitrile.

Hydrazonoyl Halides and Active Methylene Compounds

Substituted 5-aminopyrazoles can be effectively synthesized by the reaction of hydrazonoyl halides with active methylene compounds such as malononitrile or ethyl cyanoacetate.[1][2] This reaction is typically carried out in the presence of a base.

Reaction Pathway Diagram:

Figure 3: Key components in the synthesis of 5-aminopyrazoles from hydrazonoyl halides.

Experimental Protocol: General Procedure

-

Materials: Hydrazonoyl halide, Malononitrile (or other active methylene compound), Sodium ethoxide, Ethanol.

-

Procedure: To a solution of sodium ethoxide (10 mmol) in ethanol (20 mL), the active methylene compound (10 mmol) is added. The mixture is stirred for 15 minutes, and then the hydrazonoyl halide (10 mmol) is added portion-wise. The reaction is stirred at room temperature for several hours or until completion as monitored by TLC.

-

Work-up: The reaction mixture is poured into cold water, and the precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent.

Ketene N,S-Acetals and Hydrazine Hydrate

The reaction of ketene N,S-acetals with hydrazine hydrate provides another route to 5-aminopyrazole derivatives.[5] This method often involves the displacement of a methylthio group by hydrazine, followed by cyclization.[1]

Experimental Protocol: Synthesis from a Ketene N,S-Acetal

-

Materials: Ketene N,S-acetal, Hydrazine hydrate, Ethanol, Triethylamine (TEA).

-

Procedure: A mixture of the ketene N,S-acetal (1 mmol), hydrazine hydrate (1.2 mmol), and a catalytic amount of TEA in ethanol (10 mL) is refluxed for 6-8 hours.

-

Work-up: The solvent is evaporated under reduced pressure, and the residue is triturated with water. The solid product is collected by filtration and recrystallized. Hassan et al. reported yields of 75-85% for this method.[5]

Biological Significance and Signaling Pathways

5-Aminopyrazole derivatives are precursors to a variety of fused pyrazole systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, which are known to interact with various biological targets.[6][7] For instance, certain derivatives have been investigated as inhibitors of protein kinases, which are crucial components of cellular signaling pathways.

Simplified Kinase Inhibition Signaling Pathway:

Figure 4: Inhibition of a protein kinase signaling pathway by a 5-aminopyrazole derivative.

This guide has outlined the principal precursors and synthetic strategies for the preparation of 5-aminopyrazole derivatives. The provided protocols and data serve as a foundational resource for researchers engaged in the synthesis of these valuable heterocyclic compounds. The continued exploration of new precursors and methodologies will undoubtedly lead to the discovery of novel derivatives with enhanced biological and medicinal properties.

References

- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 3. soc.chim.it [soc.chim.it]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

synthesis of 5-aminopyrazole derivatives from ketene N,S-acetals

An In-depth Technical Guide to the Synthesis of 5-Aminopyrazole Derivatives from Ketene N,S-Acetals

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminopyrazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous compounds with a wide spectrum of biological activities.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][3] The versatility of the 5-aminopyrazole scaffold lies in its polyfunctional nature, which allows for further chemical modifications to develop novel therapeutic agents.[1]

Among the various synthetic strategies, the reaction of ketene N,S-acetals with hydrazine and its derivatives represents a highly efficient and versatile route to access these valuable heterocyclic compounds.[1][4] Ketene N,S-acetals, characterized as "push-pull" alkenes, possess unique electronic properties that make them excellent building blocks in organic synthesis, particularly for constructing diverse heterocyclic systems.[4][5][6][7] This guide provides a comprehensive overview of this synthetic approach, including reaction mechanisms, detailed experimental protocols, and quantitative data.

Core Reaction: Cyclocondensation of Ketene N,S-Acetals and Hydrazine

The primary method for synthesizing 5-aminopyrazoles from ketene N,S-acetals involves a cyclocondensation reaction with hydrazine hydrate or substituted hydrazines.[1][4] The reaction proceeds through a well-established mechanism involving nucleophilic attack followed by intramolecular cyclization.

Reaction Mechanism: The process is initiated by the nucleophilic attack of the terminal nitrogen atom of hydrazine on the electrophilic β-carbon of the ketene N,S-acetal. This step is followed by an intramolecular cyclization, where the other hydrazine nitrogen atom attacks the nitrile or other electron-withdrawing group. The final step involves the elimination of a methylthio (-SCH₃) group, leading to the formation of the stable aromatic 5-aminopyrazole ring.[2][8][9]

Caption: General workflow for the synthesis of 5-aminopyrazoles.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are two general experimental protocols derived from the literature for the .

Protocol 1: Conventional Synthesis in Ethanol/Triethylamine

This method, reported by Hassan et al., involves the reaction of ketene N,S-acetals with hydrazine hydrate in a basic medium of ethanol and triethylamine.[1]

Procedure:

-

A solution of the appropriate ketene N,S-acetal (1.0 mmol) in absolute ethanol (20 mL) is prepared in a round-bottom flask.

-

Triethylamine (TEA) (0.5 mL) is added to the solution as a catalyst.

-

Hydrazine hydrate (1.5 mmol) is added dropwise to the mixture with stirring.

-

The reaction mixture is refluxed for a period of 4-6 hours.

-

The progress of the reaction is monitored using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting solid residue is washed with cold ethanol, filtered, and dried.

-

If necessary, the crude product is recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 5-aminopyrazole derivative.[1]

Protocol 2: Catalytic Synthesis under Solvent-Free Conditions

A greener approach developed by Khatab et al. utilizes a heterogeneous catalyst (V₂O₅/SiO₂) under solvent-free conditions, often resulting in higher yields and shorter reaction times.[1]

Procedure:

-

A mixture of the ketene N,S-acetal (1.0 mmol), hydrazine hydrate (1.2 mmol), and the V₂O₅/SiO₂ catalyst (0.1 g) is placed in a sealed reaction vessel.

-

The mixture is heated to 80-100 °C with constant stirring for 30-60 minutes.

-

Reaction completion is monitored by TLC.

-

After cooling to room temperature, ethyl acetate (15 mL) is added to the reaction mixture.

-

The heterogeneous catalyst is separated by filtration.

-

The filtrate is concentrated under vacuum to yield the crude product.

-

The product is then purified by recrystallization from ethanol to afford the desired 5-aminopyrazole.[1]

Caption: A generalized experimental workflow for pyrazole synthesis.

Data Presentation: Reaction Yields

The efficiency of the synthesis of 5-aminopyrazole derivatives (2a-g) via the two different protocols is summarized below. The data highlights the significant improvement in yields and reaction conditions offered by the catalytic, solvent-free method.

| Compound | Ar (Aryl Group) | Protocol 1 Yield (%)[1] | Protocol 2 Yield (%)[1] |

| 2a | C₆H₅ | 80 | 92 |

| 2b | 4-CH₃-C₆H₄ | 82 | 95 |

| 2c | 4-OCH₃-C₆H₄ | 85 | 94 |

| 2d | 4-Cl-C₆H₄ | 78 | 90 |

| 2e | 4-Br-C₆H₄ | 77 | 89 |

| 2f | 4-F-C₆H₄ | 75 | 88 |

| 2g | 2-Thienyl | 76 | 91 |

Protocol 1: Hydrazine hydrate, EtOH/TEA, Reflux. Protocol 2: Hydrazine hydrate, V₂O₅/SiO₂, Solvent-free, 80-100°C.

Conclusion

The is a robust and highly adaptable method for generating a library of medicinally relevant compounds. The reaction proceeds through a reliable cyclocondensation mechanism, and recent advancements have led to the development of green, efficient, and high-yielding catalytic protocols. The straightforward nature of this synthesis, coupled with the biological importance of the resulting products, ensures its continued relevance for researchers, scientists, and professionals in the field of drug development. The provided protocols and data serve as a foundational guide for the practical application of this key synthetic transformation.

References

- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nitroketene N,S-acetals: synergistic building blocks for the synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemistry of Ketene N,S-Acetals: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 9. beilstein-journals.org [beilstein-journals.org]

Methodological & Application

Application Notes and Protocols for 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile in Anticancer Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential use of 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile in anticancer research. While direct anticancer studies on this specific compound are limited in publicly available literature, research on structurally similar pyrazole derivatives suggests its potential as a valuable scaffold for the development of novel therapeutic agents.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including anticancer properties.[1][2] The pyrazole ring system serves as a versatile scaffold in medicinal chemistry, allowing for modifications that can modulate biological activity.[1] Numerous pyrazole derivatives have been investigated for their ability to target various pathways involved in cancer progression, such as kinase signaling, cell cycle regulation, and apoptosis.[1][3]

The subject of these notes, this compound, possesses key structural features, including an aminopyrazole core, a phenyl group at the N1 position, a methylthio group at the C3 position, and a carbonitrile group at the C4 position. These functional groups offer opportunities for interaction with biological targets and for further chemical modification to optimize potency and selectivity.

Potential Anticancer Applications and Mechanism of Action

While specific data for this compound is not extensively documented, the anticancer activity of related compounds suggests several potential mechanisms of action:

-

Kinase Inhibition: Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[1][3] Targets for pyrazole-based inhibitors include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[1] The structural motifs within this compound could allow it to bind to the ATP-binding pocket of various kinases.

-

Induction of Apoptosis: Phenylpyrazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[4] This can occur through various mechanisms, including the disruption of mitochondrial function and the activation of caspase cascades.

-

Cell Cycle Arrest: Some pyrazole compounds can arrest the cell cycle at different phases (e.g., G1/S or G2/M), preventing cancer cells from dividing and proliferating.[5]

-

Xanthine Oxidase Inhibition: Certain pyrazole derivatives have demonstrated the ability to inhibit xanthine oxidase, an enzyme that can contribute to oxidative stress and has been linked to cancer.[6]

Data Presentation: Anticancer Activity of Structurally Related Pyrazole Derivatives

To provide a reference for the potential efficacy of this compound, the following table summarizes the in vitro anticancer activity (IC50 values) of structurally related pyrazole derivatives against various human cancer cell lines.

| Derivative Class | Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole Carbaldehyde Derivatives | Compound 43 | MCF-7 (Breast) | 0.25 | [1] |

| 3,4-Diaryl Pyrazole Derivatives | Compound 6 | Various (6 lines) | 0.00006 - 0.00025 | [1] |

| 5-Alkylated Selanyl-1H-pyrazole Analogs | Compound 53 | HepG2 (Liver) | 15.98 | [1] |

| 5-Alkylated Selanyl-1H-pyrazole Analogs | Compound 54 | HepG2 (Liver) | 13.85 | [1] |

| Pyrazolyl Analogues with Pyridine Nucleus | Compound 1 | HCT-116 (Colon) | 4.2 | [6] |

| Pyrazolyl Analogues with Pyridine Nucleus | Compound 1 | HepG2 (Liver) | 4.4 | [6] |

| Pyrazolyl Analogues with Pyridine Nucleus | Compound 1 | MCF-7 (Breast) | 17.8 | [6] |

| Pyrazolo[3,4-d]pyrimidine Benzamide Derivatives | Compound 74b | MDA-MB-468 (Breast) | 3.343 | [7] |

| Pyrazolo[3,4-d]pyrimidine Benzamide Derivatives | Compound 74b | T-47D (Breast) | 4.792 | [7] |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of the compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2)

-

This compound

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO at the same concentration as the highest compound concentration) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Protocol 2: Western Blot Analysis for Apoptosis Markers

This protocol is used to investigate the induction of apoptosis by the compound.

Materials:

-

Cancer cells treated with the compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: Treat cancer cells with the compound at its IC50 concentration for 24-48 hours. Harvest the cells and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using the BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the changes in the expression levels of apoptosis-related proteins. Use β-actin as a loading control.

Visualizations

Signaling Pathway Diagram

Caption: Potential mechanism of action of the pyrazole compound.

Experimental Workflow Diagram

Caption: Workflow for anticancer evaluation of the compound.

Logical Relationship Diagram

Caption: Logical progression of anticancer drug discovery.

References

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iris.unife.it [iris.unife.it]

- 4. Buy 5-amino-3-(cyanomethyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 7152-40-1 [smolecule.com]

- 5. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 5-Aminopyrazole-4-carbonitriles as Antimicrobial Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 5-aminopyrazole-4-carbonitrile derivatives as potential antimicrobial agents. This document includes a summary of their antimicrobial activity, detailed experimental protocols for their evaluation, and insights into their potential mechanisms of action and safety profiles.

Introduction

The emergence of multidrug-resistant microbial infections presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Among these, 5-aminopyrazole-4-carbonitrile derivatives have emerged as a promising class of compounds with notable antimicrobial, particularly antifungal, activity.[3] This document outlines the application of these compounds as antimicrobial agents and provides detailed protocols for their in vitro evaluation.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of 5-aminopyrazole-4-carbonitrile derivatives has been primarily evaluated using the disc diffusion method to determine the zone of inhibition and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Table 1: Zone of Inhibition of 5-Amino-3-(substituted phenyl)-1-phenyl-1H-pyrazole-4-carbonitriles

The following table summarizes the zone of inhibition data for a series of 5-aminopyrazole-4-carbonitrile derivatives against various bacterial and fungal strains. The data is based on the disc diffusion assay.

| Compound ID | Substituent (R) | E. coli (mm) | P. vulgaris (mm) | B. subtilis (mm) | S. aureus (mm) | C. albicans (mm) | A. niger (mm) |

| 3a | H | - | - | 15.34 | - | - | - |

| 3b | 4-NO₂ | - | - | - | - | 6.46 | 7.25 |

| 3c | 2-NO₂ | - | - | - | - | - | - |

| 3d | 4-Cl | - | - | - | 9.87 | 6.96 | - |

| 3e | 4-Br | - | - | - | - | - | - |

| 3f | 4-CH₃ | - | 6.1 | - | - | 29.37 | 30.67 |

| 3g | 4-OCH₃ | - | - | - | - | - | - |

| 3h | 4-OH | 11.46 | 7.87 | 9.12 | - | 33.9 | 47.36 |

| 3i | 4-OH, 3-OCH₃ | - | - | - | - | - | - |

| Chloramphenicol (Standard) | - | 21.78 | 13.28 | 20.54 | 22.37 | 16.78 | 14.57 |

Data extracted from Koli and Gore, 2023.[3] Note: '-' indicates no significant activity observed.

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Pyrazole Derivatives

While extensive MIC data for 5-aminopyrazole-4-carbonitriles is still emerging, the following table presents MIC values for related pyrazole derivatives to provide a comparative context for their potential potency.

| Compound Class | Organism(s) | MIC Range (µg/mL) | Reference |

| 5-Amino functionalized pyrazoles | Multidrug-resistant Staphylococcus sp. | 32 - 64 | [4] |

| Imidazo[1,2-b]pyrazole derivative | Escherichia coli | 0.03 | [5] |

| Pyrazole derivatives | Escherichia coli (Gram-negative) | 0.25 | [6] |

| Pyrazole derivatives | Streptococcus epidermidis (Gram-positive) | 0.25 | [6] |

| Pyrazole derivatives | Aspergillus niger (Fungus) | 1 | [6] |

Experimental Protocols

Protocol 1: Determination of Antimicrobial Activity by Disc Diffusion Method

This protocol is adapted from the methodology described by Koli and Gore (2023).[3]

Objective: To qualitatively assess the antimicrobial activity of 5-aminopyrazole-4-carbonitrile derivatives.

Materials:

-

Test compounds (5-aminopyrazole-4-carbonitrile derivatives)

-

Sterile filter paper discs (6 mm diameter)

-

Bacterial and fungal strains (e.g., E. coli, S. aureus, C. albicans, A. niger)

-

Nutrient agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Sterile petri dishes

-

Micropipettes

-

Incubator

-

Laminar flow hood

-

Control antibiotic/antifungal (e.g., Chloramphenicol)

-

Solvent for dissolving compounds (e.g., DMSO)

Procedure:

-

Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes. Allow the agar to solidify.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or broth to a turbidity equivalent to 0.5 McFarland standard.

-

Inoculation: Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.

-

Disc Preparation: Dissolve the test compounds in a suitable solvent to a known concentration. Impregnate sterile filter paper discs with a defined volume of the compound solution and allow the solvent to evaporate.

-

Disc Placement: Place the impregnated discs, along with a standard antibiotic/antifungal disc and a solvent control disc, onto the surface of the inoculated agar plates.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

-

Data Collection: Measure the diameter of the zone of inhibition (in mm) around each disc.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

Objective: To quantitatively determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compounds

-

Sterile 96-well microtiter plates

-

Bacterial and fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Sterile saline or broth for inoculum preparation

-

Spectrophotometer or McFarland standards

-

Multichannel micropipettes

-

Incubator

-

Positive control (microorganism in broth) and negative control (broth only) wells

Procedure:

-

Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent.

-

Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it in broth to the desired final concentration (typically 5 x 10^5 CFU/mL for bacteria).

-

Inoculation: Add the standardized inoculum to each well containing the serially diluted compounds.

-

Controls: Include wells with inoculum and no compound (positive control) and wells with broth only (negative control).

-